Cas no 108719-40-0 (1,4-Diphenyl-1H-pyrazol-5-amine)

1,4-Diphenyl-1H-pyrazol-5-amine structure
108719-40-0 structure
Product Name:1,4-Diphenyl-1H-pyrazol-5-amine
CAS-nummer:108719-40-0
MF:C15H13N3
MW:235.283822774887
MDL:MFCD00140147
CID:1075064
PubChem ID:4669245
Update Time:2025-05-20

1,4-Diphenyl-1H-pyrazol-5-amine Chemische en fysische eigenschappen

Naam en identificatie

    • 1,4-Diphenyl-1H-pyrazol-5-amine
    • 2,4-Diphenyl-2H-benzopyran
    • 2,4-Diphenyl-2H-chromen
    • 2,4-Diphenyl-2H-pyrazol-3-ylamin
    • 2,4-diphenyl-2H-pyrazol-3-ylamine
    • 2.4-Diphenyl-3-amino-pyrazol
    • 2H-1-Benzopyran, 2,4-diphenyl-
    • 4-Phenylflav-3-en
    • 5-amino-1,4-diphenyl-1H-pyrazole
    • 5-Amino-1.4-diphenylpyrazol
    • CTK1E9504
    • 2,4-di(phenyl)pyrazol-3-amine
    • 2,4-di(phenyl)-3-pyrazolamine
    • [2,4-di(phenyl)pyrazol-3-yl]amine
    • 1,4-DIPHENYL-1H-PYRAZOL-5-YLAMINE
    • CHEMBL1440395
    • SCHEMBL17610473
    • HMS2866G19
    • MLS001165478
    • Oprea1_483457
    • Bionet2_001545
    • 1,4-Diphenyl-1H-pyrazol-5-amine, AldrichCPR
    • 9E-303S
    • DB-147064
    • BBL028266
    • DTXSID901327866
    • HMS1368H04
    • ALBB-021919
    • STK234721
    • MFCD00140147
    • SMR000549430
    • AKOS000297051
    • 1H-Pyrazol-5-amine, 1,4-diphenyl-
    • 2,4-diphenylpyrazol-3-amine
    • 108719-40-0
    • MDL: MFCD00140147
    • Inchi: 1S/C15H13N3/c16-15-14(12-7-3-1-4-8-12)11-17-18(15)13-9-5-2-6-10-13/h1-11H,16H2
    • InChI-sleutel: OGWIUGFQFNQLNI-UHFFFAOYSA-N
    • LACHT: N1(C2C=CC=CC=2)C(=C(C=N1)C1C=CC=CC=1)N

Berekende eigenschappen

  • Exacte massa: 235.11109
  • Monoisotopische massa: 235.111
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 2
  • Complexiteit: 257
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 43.8A^2
  • XLogP3: 3.2

Experimentele eigenschappen

  • Dichtheid: 1.2±0.1 g/cm3
  • Smeltpunt: NA
  • Kookpunt: 422.2±33.0 °C at 760 mmHg
  • Vlampunt: 209.1±25.4 °C
  • PSA: 43.84
  • LogboekP: 3.70270
  • Dampfdruk: 0.0±1.0 mmHg at 25°C

1,4-Diphenyl-1H-pyrazol-5-amine Beveiligingsinformatie

1,4-Diphenyl-1H-pyrazol-5-amine Prijsmeer >>

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